molecular formula C9H16O2 B7760554 Gamma-nonalactone CAS No. 57084-16-9

Gamma-nonalactone

Cat. No.: B7760554
CAS No.: 57084-16-9
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-nonalactone can be synthesized through several methods. One common approach involves the free-radical addition of methyl acrylate and n-hexanol. This reaction is typically carried out using a Dean-Stark trap to remove methanol generated during the process . The reaction conditions are optimized through orthogonal experiments to achieve a yield of over 70% .

Industrial Production Methods: In industrial settings, this compound is produced by the cyclization of 3-alkenoic acids using sulfuric acid. This method is preferred due to its efficiency and cost-effectiveness . Another industrial method involves the reaction of heptaldehyde with acetyl chloride in the presence of a base, followed by acid treatment and distillation .

Chemical Reactions Analysis

Types of Reactions: Gamma-nonalactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nonanoic acid.

    Reduction: 4-hydroxynonanal.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

Gamma-nonalactone has diverse applications in scientific research:

Mechanism of Action

Gamma-nonalactone exerts its effects primarily through interaction with olfactory receptors, contributing to its strong coconut aroma. It also acts on transient receptor potential channels, specifically TRPA1, modulating sensory perceptions . The exact molecular pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

    Gamma-octalactone: Known for its fruity aroma, commonly found in peaches and apricots.

    Delta-nonalactone: Similar structure but with a different ring size, contributing to a different aroma profile.

    Gamma-dodecalactone: Exhibits a peach-like aroma and is used in the flavor industry.

Uniqueness of Gamma-nonalactone: this compound stands out due to its strong coconut aroma, making it a preferred choice in the flavor and fragrance industry. Its ability to modulate sensory perceptions through specific receptor interactions also adds to its uniqueness .

Properties

IUPAC Name

5-pentyloxolan-2-one
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InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3
Source PubChem
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InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
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DSSTOX Substance ID

DTXSID0034229
Record name gamma-Nonanolactone
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Molecular Weight

156.22 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour
Record name 2(3H)-Furanone, dihydro-5-pentyl-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/
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Boiling Point

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C.
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Solubility

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.958-0.966 at 25 °C, 0.958-0.966
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Color/Form

Colorless to slightly yellow liquid

CAS No.

104-61-0, 82373-92-0, 57084-16-9
Record name (±)-γ-Nonalactone
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Record name .GAMMA.-NONALACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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